molecular formula C19H24F2O2Si B13905320 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol

Cat. No.: B13905320
M. Wt: 350.5 g/mol
InChI Key: DPTVIASBQRUVNA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature . The general procedure includes:

Chemical Reactions Analysis

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol primarily involves the stability and reactivity of the TBDPS protecting group. The TBDPS group provides steric hindrance and electronic effects that protect the hydroxyl group from undesired reactions. The removal of the TBDPS group is typically achieved through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol
  • CAS Number : 1953133-33-9
  • Molecular Formula : C₁₉H₂₄F₂O₂Si
  • Molecular Weight : 350.48 g/mol
  • Structure : Features a tert-butyldiphenylsilyl (TBDPS) ether group, a geminal difluoro substitution at C2, and a primary alcohol at C1 .

Key Properties :

  • Storage : Requires protection from heat and ignition sources; recommended storage in inert atmospheres .
  • Applications : Likely utilized as a protected alcohol intermediate in organic synthesis, particularly in fluorinated drug candidates due to metabolic stability imparted by fluorine atoms .

Comparison with Structurally Similar Compounds

Substituent Variations: Silyl Groups and Functional Groups

Compound Name CAS Number Key Structural Differences Molecular Weight (g/mol) Notable Properties
Target Compound 1953133-33-9 TBDPS ether, C2 difluoro, primary alcohol 350.48 Hydrophobic (TBDPS group), electrophilic C-F bonds
(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol N/A tert-Butyldimethylsilyl (TBS) ether, C2 methyl ~246.5 Reduced steric bulk vs. TBDPS; higher volatility
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-butanone 135367-18-9 TBDPS ether, ketone at C2 (vs. alcohol) 340.51 Ketone reactivity (e.g., nucleophilic additions); no hydrogen bonding from -OH
1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol 173180-05-7/173180-06-8 Secondary alcohol, C3 phenyl substituent 382.57 Increased aromaticity; potential π-π interactions
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol 280753-14-2 C2 methyl, C1 amino group 343.54 Basic amino group enhances solubility in polar solvents
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol 147509-22-6 C2 dimethyl (vs. difluoro) 342.55 Reduced electronegativity; altered steric effects
3-(Dimethylamino)-2,2-difluoropropan-1-ol hydrochloride 2305252-90-6 Dimethylamino group, hydrochloride salt 175.60 Water-soluble (charged amine); pharmaceutical applications

Physical and Chemical Properties

  • Hydrophobicity: The TBDPS group in the target compound increases hydrophobicity compared to TBS derivatives (e.g., 246.5 g/mol compound), impacting solubility in non-polar solvents .
  • Electronegativity : The geminal difluoro substitution in the target compound enhances electrophilicity at C2, favoring nucleophilic attacks compared to dimethyl analogs (e.g., 147509-22-6) .
  • Thermal Stability : All TBDPS-containing compounds require storage at 2–8°C under inert atmospheres, indicating sensitivity to moisture and oxidation .

Biological Activity

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24F2O2Si. The compound features a tert-butyldiphenylsilyl group, which enhances its lipophilicity and possibly its biological activity.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that silyl ethers can influence cancer cell proliferation and apoptosis pathways. The introduction of fluorine atoms in the structure may enhance the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, fluorinated compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, preliminary data suggest that it may modulate signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Study on Anticancer Activity : A study reported that a related silyl ether compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Interaction Study : Another study investigated the inhibitory effects of fluorinated silyl ethers on cytochrome P450 enzymes. The results indicated a dose-dependent inhibition, suggesting potential for drug-drug interactions in clinical settings.

Data Table: Biological Activities Overview

Activity Effect Mechanism Reference
AnticancerCytotoxicity in cancer cell linesInduction of apoptosis
Enzyme InhibitionInhibition of cytochrome P450Competitive inhibition

Q & A

Basic Research Questions

Q. What is the role of the tert-butyldiphenylsilyl (TBDPS) group in this compound’s synthesis?

The TBDPS group acts as a hydroxyl-protecting agent, enabling selective reactivity during multi-step syntheses. Its steric bulk prevents undesired side reactions (e.g., oxidation or nucleophilic attack) at the hydroxyl site. For example, in silyl ether reductions, anhydrous conditions and controlled reagent addition (e.g., DiBAl-H at −78°C) are critical to preserve the fluorinated backbone .

Q. What are common impurities or byproducts observed during its synthesis?

Incomplete silylation of the hydroxyl group or partial deprotection under acidic/basic conditions can yield intermediates like 2,2-difluoropropan-1-ol. Monitoring via TLC (e.g., CH₂Cl₂-acetone systems) or HPLC with UV detection (269 nm) helps track these impurities. Fluorinated byproducts may also form due to hydrolysis of the difluoromethylene group under humid conditions .

Q. Which analytical methods are recommended to confirm its purity and structure?

  • NMR : 19F^{19}\text{F} NMR distinguishes difluoromethylene environments (δ −110 to −120 ppm). 1H^{1}\text{H} NMR resolves silyl ether protons (δ 1.0–1.2 ppm for tert-butyl).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect polar impurities.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 438.2) .

Advanced Research Questions

Q. How can researchers mitigate challenges in stabilizing the difluoromethylene group during reactions?

The difluoromethylene group is prone to hydrolysis under protic conditions. Key strategies include:

  • Anhydrous solvents : Use rigorously dried CH₂Cl₂ or THF, with molecular sieves.
  • Low-temperature reactions : Maintain temperatures below −40°C during nucleophilic substitutions.
  • Inert atmosphere : Argon/N₂ gas prevents moisture ingress. Contradictions in stability data may arise from trace water in reagents, necessitating Karl Fischer titration for solvent validation .

Q. What experimental designs address contradictory NMR data for stereochemical assignments?

Fluorine’s strong coupling can obscure 1H^{1}\text{H} signals. Solutions include:

  • Decoupling experiments : 19F^{19}\text{F}-decoupled 1H^{1}\text{H} NMR clarifies splitting patterns.
  • NOESY/ROESY : Nuclear Overhauser effects resolve spatial proximity of silyl ether and fluorinated groups.
  • X-ray crystallography : Absolute configuration confirmation via single-crystal analysis .

Q. How can researchers optimize reaction yields in TBDPS-deprotection steps?

TBDPS removal typically requires fluoride sources (e.g., TBAF in THF). Challenges include over-fluorination or residual silyl ethers. Optimization involves:

  • Stoichiometric control : Limit TBAF to 1.1–1.5 equivalents.
  • Quenching : Add acetic acid post-deprotection to neutralize excess fluoride.
  • Monitoring : Real-time IR spectroscopy tracks Si-O bond cleavage (loss of ~1250 cm⁻¹ peak) .

Q. What safety protocols are critical for handling fluorinated intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF).
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields.
  • Emergency measures : Calcium gluconate gel for HF exposure; immediate ethanol rinsing for skin contact .

Q. Data Contradiction and Validation

Q. How to resolve discrepancies in reported synthetic yields for this compound?

Variability often stems from:

  • Reagent purity : Silylation efficiency drops with trace water in tert-butyldiphenylsilyl chloride.
  • Reaction scale : Microscale syntheses (<1 mmol) may overreport yields due to evaporation losses. Validation requires independent replication with documented solvent purity (e.g., GC-MS for CH₂Cl₂) and internal standards (e.g., diphenylmethane) .

Q. Why do fluorinated analogs show divergent reactivity in nucleophilic substitutions?

The electron-withdrawing effect of fluorine increases electrophilicity at adjacent carbons but may sterically hinder nucleophile access. Computational modeling (DFT at B3LYP/6-31G*) predicts transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

Q. Applications in Academic Research

Q. What methodologies leverage this compound in drug discovery?

It serves as a chiral building block for fluorinated pharmaceuticals. For example:

  • Antiviral agents : Incorporation into nucleoside analogs (e.g., anti-HBV candidates) via glycosylation reactions.
  • Enzyme inhibitors : Fluorine’s electronegativity modulates binding affinity to proteases or kinases.
    Stereochemical fidelity is maintained using enantioselective silylation (e.g., Evans’ oxazolidinone auxiliaries) .

Properties

Molecular Formula

C19H24F2O2Si

Molecular Weight

350.5 g/mol

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol

InChI

InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3

InChI Key

DPTVIASBQRUVNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F

Origin of Product

United States

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